molecular formula C13H21NO2 B12114827 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B12114827
M. Wt: 223.31 g/mol
InChI Key: CGOYNKBPDWKAMT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 5,5-dimethyl-substituted cyclohexenone core and an amino group linked to an oxolane (tetrahydrofuran) methyl substituent. This compound belongs to a class of enaminones, which are known for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

5,5-dimethyl-3-(oxolan-2-ylmethylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C13H21NO2/c1-13(2)7-10(6-11(15)8-13)14-9-12-4-3-5-16-12/h6,12,14H,3-5,7-9H2,1-2H3

InChI Key

CGOYNKBPDWKAMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2CCCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. The oxolan-2-ylmethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

The compound’s structural analogues differ primarily in the substituent attached to the amino group at the 3-position of the cyclohexenone core. Key examples include:

Compound Name Substituent on Amino Group Key Structural Feature
Target Compound Oxolan-2-ylmethyl Cyclic ether (tetrahydrofuran)
5,5-Dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one 2-Phenylethyl Aromatic (phenyl) group
5,5-Dimethyl-3-(4-nitrophenylamino)cyclohex-2-en-1-one 4-Nitrophenyl Electron-withdrawing nitro group
5,5-Dimethyl-3-(piperidin-4-ylmethylamino)cyclohex-2-en-1-one Piperidin-4-ylmethyl Aliphatic heterocycle (piperidine)
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one 5-Methylisoxazol-3-yl Heteroaromatic (isoxazole) ring

Key Observations :

  • Solubility : The oxolane group may enhance water solubility compared to purely aromatic substituents (e.g., phenyl or nitrophenyl) due to its oxygen atom, which can participate in hydrogen bonding .
  • Steric Hindrance : Bulky substituents like piperidin-4-ylmethyl or phenylethyl may reduce reaction yields in multicomponent syntheses compared to smaller groups like oxolan-2-ylmethyl .

Key Observations :

  • Base selection significantly impacts yields. For example, using K₂CO₃ instead of triethylamine in multicomponent syntheses improved yields from 35% to 65% .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity
  • Benzylamine Analogues: 5,5-Dimethyl-3-N-(benzylamino)-cyclohex-2-en-1-one demonstrated significant anti-maximal electroshock seizure (MES) activity, highlighting the importance of the amino substituent’s aromaticity for anticonvulsant effects .
Physicochemical Properties
Compound LogP Boiling Point (°C) Molecular Weight (g/mol)
Target Compound ~2.5* Estimated 300–350 251.34
5,5-Dimethyl-3-[2-(3-trifluoromethylphenyl)ethenyl]cyclohex-2-en-1-one 5.02 376.8 337.33
5,5-Dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one 3.1† N/A 243.34

Key Observations :

  • The oxolane substituent likely reduces lipophilicity (LogP) compared to trifluoromethylphenyl or phenylethyl groups, improving aqueous solubility .

Commercial and Industrial Relevance

  • Mass Production: Compounds like 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one are commercially available at scales up to 500 mg, priced at $72–$425, indicating demand for specialized enaminones in drug discovery .
  • Niche Applications: Derivatives with morpholino or piperidine groups are used in chromophore studies (), while nitroanilino variants () may serve as intermediates in dye synthesis.

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